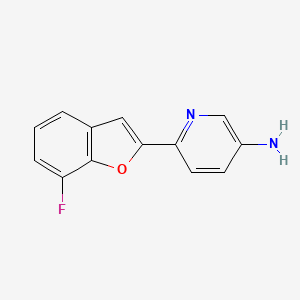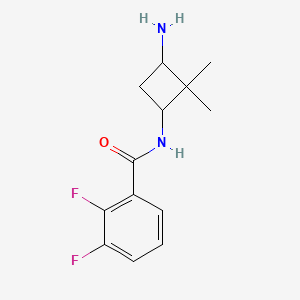![molecular formula C11H16FN3O2 B6644627 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol, also known as FMAU, is a synthetic nucleoside analog that has been extensively studied for its potential applications in the field of cancer research. FMAU is structurally similar to the antiviral drug, acyclovir, and has been shown to exhibit potent antitumor activity in preclinical studies.
Mecanismo De Acción
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol exerts its antitumor effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound is phosphorylated by thymidine kinase 1 (TK1) to form this compound-MP, which is subsequently incorporated into DNA during replication. This compound-MP inhibits DNA synthesis by acting as a chain terminator, and induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been shown to exhibit good pharmacokinetic properties, including high stability in plasma and good tissue distribution. This compound has been shown to exhibit low immunogenicity, making it a promising candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol is its potent antitumor activity, which makes it a promising candidate for cancer therapy. This compound also exhibits good pharmacokinetic properties and low toxicity, making it a safe and effective therapeutic agent. However, one of the limitations of this compound is its low solubility, which can make it difficult to formulate for clinical use.
Direcciones Futuras
There are several potential future directions for the development of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol as a therapeutic agent. One potential direction is the development of this compound-based prodrugs, which can improve the solubility and bioavailability of this compound. Another potential direction is the development of this compound-based imaging agents, which can be used for the early detection and monitoring of cancer. Finally, the combination of this compound with other chemotherapeutic agents may lead to improved therapeutic outcomes in cancer patients.
Métodos De Síntesis
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol can be synthesized using a variety of methods, including the reaction of 5-fluorouracil with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-D-arabinofuranose, followed by reduction with sodium borohydride. Alternatively, this compound can be synthesized through the reaction of 5-fluorouracil with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-D-arabinofuranose, followed by treatment with methylamine and reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been extensively studied for its potential applications in the field of cancer research. In preclinical studies, this compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, such as cisplatin and gemcitabine.
Propiedades
IUPAC Name |
4-[[(5-fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c1-15(10-13-6-9(12)7-14-10)8-11(16)2-4-17-5-3-11/h6-7,16H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRJHNVBZOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCOCC1)O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)

![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)

![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)

